molecular formula C16H18FN3O B3015495 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1286710-47-1

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B3015495
CAS No.: 1286710-47-1
M. Wt: 287.338
InChI Key: VTARIAWSFKUIQB-UHFFFAOYSA-N
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Description

The compound “(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole and piperidine rings would contribute to the three-dimensionality of the molecule . The exact molecular structure could be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Exploration : A compound similar in structure, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods, and its molecular structure is stabilized by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Pharmacological and Biological Activities

  • Antimicrobial Activity : Synthesis of related compounds, such as a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, has been reported. These compounds have shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

  • Central Nervous System Depressant Activity : Compounds such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some of these compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

  • Enzyme Inhibitory Activity : A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which are structurally similar, found significant in vitro enzyme inhibitory activities against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings can be relevant for further pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Crystal Structure and Analysis

  • Crystal Structure Analysis : The crystal structure of compounds with similar molecular frameworks, like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, has been studied, providing insights into isomorphism and molecular interactions in these compounds (Swamy et al., 2013).

  • Synthesis and Crystal Structure Characterization : Another relevant study involves the synthesis and characterization of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. Its structure was confirmed by X-ray diffraction, providing valuable data for understanding the structural aspects of such compounds (Cao et al., 2010).

Mechanism of Action

Properties

IUPAC Name

(2-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-15-5-2-1-4-14(15)16(21)19-10-6-13(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARIAWSFKUIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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